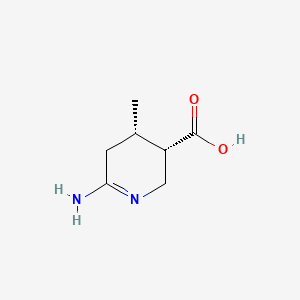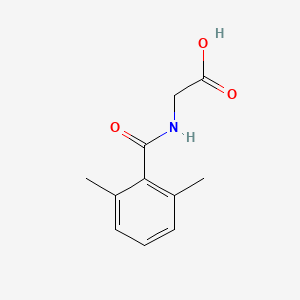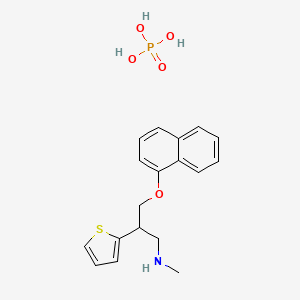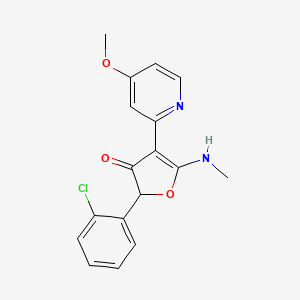
(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
説明
“(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane” is a chemical compound with the CAS number 165657-74-9 . It is available for experimental and research use .
Molecular Structure Analysis
The molecular structure of “(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane” consists of a dioxolane ring with two methyl groups attached to one carbon atom and an iodoethyl group attached to the adjacent carbon atom . The molecular weight is 256.083 and the molecular formula is C7H13IO2 .Chemical Reactions Analysis
The specific chemical reactions involving “(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane” are not provided in the search results .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane” are not provided in the search results .科学的研究の応用
Synthesis of Analogs and Derivatives
Research has been conducted on synthesizing enantiomerically pure compounds starting from tartaric acid, which is relevant to the synthesis of olguine analogs. These studies focus on improving stereoselectivity and yield in key synthesis steps (Valverde et al., 1987).
Structural Studies
The synthesis and structural analysis of related 1,3-dioxolane derivatives have been explored. For example, studies on hexaphenyl-1,3-dioxolane reveal insights into the compound's preferred conformation and intermolecular interactions (Irurre et al., 1992).
Crystallography and Configuration Analysis
Research on dioxolane compounds includes synthesis, crystallization, and configuration analysis. These studies contribute to understanding the molecular structure and potential applications of dioxolane derivatives in various fields (Li et al., 2001).
Catalytic Applications
Certain 1,3-dioxolane compounds have been utilized in catalytic processes. For instance, they've been used in the enantioselective chlorination and bromination of β-keto esters, showcasing their potential in asymmetric synthesis (Hintermann & Togni, 2000).
Polymer Science
In polymer science, derivatives of 1,3-dioxolane have been studied for their polymerization properties. This research can inform the use of such compounds in creating new polymeric materials (Rishina et al., 2011).
Pharmaceutical Synthesis
Some 1,3-dioxolane derivatives serve as intermediates in the synthesis of pharmaceuticals. They can be crucial in the production of specific drugs, indicating a significant application in medicinal chemistry (Mukarram et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653865 | |
| Record name | (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165657-74-9 | |
| Record name | (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165657-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Fluoro-2,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-3-amine](/img/structure/B573920.png)






